2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide
Description
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-(2-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C10H18N4O/c1-4-10(2,3)13-9(15)7-14-6-8(11)5-12-14/h5-6H,4,7,11H2,1-3H3,(H,13,15) |
InChI Key |
NQMAFCKZQWWNTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)CN1C=C(C=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, the reaction of hydrazine hydrate with acetylacetone under reflux conditions yields 3,5-dimethylpyrazole.
Introduction of the Amino Group: The amino group can be introduced by nitration followed by reduction. For instance, nitration of 3,5-dimethylpyrazole with nitric acid yields 4-nitro-3,5-dimethylpyrazole, which can be reduced to 4-amino-3,5-dimethylpyrazole using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acetamide Formation: The acetamide group can be introduced by reacting the amino-substituted pyrazole with acetic anhydride or acetyl chloride.
Attachment of the tert-Pentyl Group: The final step involves the introduction of the tert-pentyl group. This can be achieved by reacting the acetamide derivative with tert-pentyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents may be selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amino group (-NH₂) at the 4-position of the pyrazole ring undergoes acylation with electrophilic reagents. For example:
-
Reaction with Acetic Anhydride : Forms N-acetyl derivatives under mild conditions.
This reaction is typically conducted in inert solvents (e.g., THF) at room temperature, yielding >80% product.
| Reagent | Conditions | Product |
|---|---|---|
| Acetic anhydride | THF, RT, 2 hrs | N-Acetylated pyrazole derivative |
Alkylation Reactions
The amino group also participates in alkylation:
-
Methylation with Methyl Iodide : Forms N-methyl derivatives in the presence of a base (e.g., NaH).
Steric hindrance from the tert-pentyl group may reduce reaction rates compared to less hindered analogs.
Oxidation to Nitro Derivatives
Controlled oxidation converts the amino group to nitro:
-
Oxidation with KMnO₄ : Under acidic conditions, yields the nitro-pyrazole derivative.
This reaction is selective for the amino group, leaving the acetamide intact.
Coupling Reactions
The pyrazole ring facilitates cross-coupling:
-
Suzuki-Miyaura Coupling : Requires halogenation (e.g., bromination) at the 5-position of the pyrazole ring prior to coupling with aryl boronic acids. While direct coupling is not observed in the parent compound, halogenated derivatives (e.g., bromo analogs) show high reactivity.
Cyclization and Heterocycle Formation
The amino group can engage in cyclocondensation:
-
Reaction with β-Ketoesters : Forms fused pyrazolo-pyrimidine systems under reflux conditions .
This reactivity is exploited in synthesizing bioactive heterocycles .
Acid-Base Reactivity
The acetamide group participates in pH-dependent equilibria:
-
Protonation/Deprotonation : The tert-pentyl group enhances solubility in organic phases, while the acetamide’s NH can act as a weak acid (pKa ~15–17).
Comparative Reactivity with Analogues
The tert-pentyl group’s steric bulk distinguishes this compound from simpler analogs:
| Reaction Type | Tert-Pentyl Derivative | Methyl Derivative |
|---|---|---|
| Alkylation Rate | Slower (steric hindrance) | Faster |
| Solubility | Higher in nonpolar solvents | Moderate polarity |
Scientific Research Applications
2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential as a bioactive compound. Studies may focus on its interaction with enzymes, receptors, or other biological targets.
Medicine: Explored for its potential therapeutic properties. Research may include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: The compound may exert its effects through various molecular pathways, such as inducing apoptosis in cancer cells or reducing inflammation by inhibiting pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The tert-pentyl substituent distinguishes this compound from analogs with smaller or polar substituents. Key comparisons include:
N-(2-Methoxyethyl) Analog
- Compound: 2-(4-Amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide
- Molecular Formula : C₈H₁₄N₄O₂
- Key Differences: The 2-methoxyethyl group introduces polarity via the ether oxygen, enhancing water solubility compared to the tert-pentyl variant.
Benzothiazole Derivatives
- Compounds : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides (e.g., 3-chlorophenyl, 3,4-dichlorophenyl)
- Key Differences : The benzothiazole core enables π-π stacking and hydrogen bonding, increasing rigidity and thermal stability. Trifluoromethyl groups enhance metabolic stability but reduce aqueous solubility .
Thiazole-Containing Acetamides
- Compound: N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide
- The phenyl group may enhance receptor affinity but increase hydrophobicity .
Physicochemical Properties
Hydrogen Bonding and Crystallinity
The 4-amino group on the pyrazole ring facilitates hydrogen bonding, influencing crystal packing and solubility. Etter’s graph set analysis () suggests that the amino group’s hydrogen-bonding capacity may drive molecular aggregation. In contrast, tert-pentyl’s steric bulk likely disrupts dense packing, reducing crystallinity compared to planar analogs like benzothiazoles .
Biological Activity
2-(4-Amino-1H-pyrazol-1-yl)-N-(tert-pentyl)acetamide is a pyrazole derivative characterized by an amino group at the fourth position of the pyrazole ring and a tert-pentyl acetamide group. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 210.28 g/mol
- CAS Number : 1156076-08-2
Synthesis
The synthesis of this compound typically involves:
- Formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
- Introduction of the amino group via nitration followed by reduction.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
- Cytokine Modulation : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, research demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through various molecular pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies suggest that it exhibits inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, potentially through disruption of bacterial cell wall synthesis.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of pyrazole derivatives, highlighting that modifications at the nitrogen positions significantly affect their anticancer efficacy. The study found that compounds with bulky groups like tert-pentyl showed enhanced activity against breast cancer cell lines (MCF-7) .
- Antimicrobial Evaluation : A research article in Pharmaceutical Biology examined the antimicrobial properties of various pyrazole derivatives, including this compound. The findings indicated a promising spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Data Table: Biological Activities
Q & A
Q. Optimization factors :
- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may risk side reactions .
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates, while dichloromethane minimizes byproduct formation .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) are used to activate carbonyl groups during amide bond formation .
Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., pyrazole NH2 at δ 5.8–6.2 ppm) and tert-pentyl methyl resonances (δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- Infrared Spectroscopy (IR) : Detects characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, NH2 bend at ~1600 cm⁻¹) .
- HPLC : Quantifies purity (>95% by area under the curve) and identifies impurities .
How can researchers resolve contradictions in reported synthetic yields or reaction pathways for this compound?
Q. Advanced
- Reproducibility checks : Replicate experiments under standardized conditions (solvent, catalyst loading, temperature) to isolate variables causing yield discrepancies .
- Mechanistic studies : Use density functional theory (DFT) calculations to model reaction pathways and identify rate-limiting steps .
- Byproduct analysis : LC-MS or GC-MS to detect intermediates or side products (e.g., unreacted pyrazole derivatives) that reduce yields .
What strategies are employed to analyze the compound's interactions with biological targets, and how are these methodologies validated?
Q. Advanced
- Molecular docking : Predict binding affinities to enzymes (e.g., kinases) using software like AutoDock or Schrödinger .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values) with purified proteins .
- Validation :
What are the critical considerations in selecting solvents and catalysts for its synthesis?
Q. Basic
- Solvents :
- Polar aprotic solvents (acetonitrile, DMF): Stabilize transition states in nucleophilic substitutions .
- Low polarity solvents (dichloromethane): Minimize side reactions in amide couplings .
- Catalysts :
- Triethylamine : Neutralizes HCl byproducts in chloroacetyl reactions .
- DMAP : Accelerates acyl transfer in sterically hindered environments .
How do modifications to the pyrazole or acetamide moieties affect the compound's bioactivity, and what experimental approaches are used to assess this?
Q. Advanced
- Structure-Activity Relationship (SAR) :
- Pyrazole substitutions : Adding electron-withdrawing groups (e.g., -Cl) enhances kinase inhibition by modulating electron density .
- Acetamide chain length : Shorter chains improve solubility but reduce target affinity .
- Assessment methods :
- In vitro assays : Measure IC50 values against cancer cell lines (e.g., MTT assay) .
- Computational QSAR : Predict bioactivity trends using molecular descriptors .
What are the common impurities encountered during synthesis, and how are they identified and removed?
Q. Basic
- Impurities :
- Unreacted starting materials : Detected via TLC (Rf comparison) or HPLC retention time shifts .
- Oxidation byproducts : Tert-pentyl group oxidation forms ketones, identified by MS/MS fragmentation .
- Removal :
- Flash chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
How can computational chemistry aid in predicting the reactivity or pharmacological profile of this compound?
Q. Advanced
- Reactivity prediction :
- Reaction path searching : Quantum mechanics/molecular mechanics (QM/MM) identifies low-energy pathways for synthesis optimization .
- Pharmacological profiling :
- ADMET prediction : Tools like SwissADME estimate bioavailability, toxicity, and metabolic stability .
- Docking simulations : Identify potential off-target interactions using Protein Data Bank (PDB) structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
